molecular formula C26H26N2O4 B4312548 (4-((1-hydroxycyclohexyl)ethynyl)benzoyl)tryptophan

(4-((1-hydroxycyclohexyl)ethynyl)benzoyl)tryptophan

Cat. No.: B4312548
M. Wt: 430.5 g/mol
InChI Key: MZQZMUHLRDVZLZ-UHFFFAOYSA-N
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Description

(4-((1-hydroxycyclohexyl)ethynyl)benzoyl)tryptophan is a synthetic compound that combines the structural features of tryptophan and a hydroxycyclohexyl group. Tryptophan is an essential amino acid used in the biosynthesis of proteins and is a precursor to several important biomolecules, including serotonin and melatonin . The addition of the hydroxycyclohexyl group introduces unique chemical properties that can be exploited in various scientific and industrial applications.

Preparation Methods

The synthesis of (4-((1-hydroxycyclohexyl)ethynyl)benzoyl)tryptophan involves several steps, starting with the preparation of the hydroxycyclohexyl ethynyl benzoyl intermediate. This intermediate is then coupled with tryptophan under specific reaction conditions. The synthetic route typically involves:

    Formation of the hydroxycyclohexyl ethynyl benzoyl intermediate: This step involves the reaction of cyclohexanol with ethynylbenzoyl chloride in the presence of a base such as triethylamine.

    Coupling with tryptophan: The intermediate is then reacted with tryptophan in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of automated synthesis equipment and purification techniques like chromatography.

Chemical Reactions Analysis

(4-((1-hydroxycyclohexyl)ethynyl)benzoyl)tryptophan can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-((1-hydroxycyclohexyl)ethynyl)benzoyl)tryptophan has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of protein-ligand interactions due to its tryptophan moiety.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (4-((1-hydroxycyclohexyl)ethynyl)benzoyl)tryptophan involves its interaction with specific molecular targets. The tryptophan moiety allows it to interact with serotonin receptors, potentially modulating serotonin pathways. The hydroxycyclohexyl group may enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar compounds include other tryptophan derivatives and hydroxycyclohexyl-containing molecules. Compared to these compounds, (4-((1-hydroxycyclohexyl)ethynyl)benzoyl)tryptophan offers unique properties due to the combination of both functional groups. This uniqueness can be exploited in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[[4-[2-(1-hydroxycyclohexyl)ethynyl]benzoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4/c29-24(19-10-8-18(9-11-19)12-15-26(32)13-4-1-5-14-26)28-23(25(30)31)16-20-17-27-22-7-3-2-6-21(20)22/h2-3,6-11,17,23,27,32H,1,4-5,13-14,16H2,(H,28,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQZMUHLRDVZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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